2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-BROMO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a brominated chromeno-pyrrole core, and an ethoxy-hydroxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-BROMO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized by reacting 3,4-methylenedioxyphenylacetic acid with methanol and oxalyl chloride.
Coupling Reactions: The final assembly of the compound involves coupling reactions facilitated by palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-BROMO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-BROMO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: It is used in studies related to cancer cell inhibition and apoptosis induction.
Material Science: The unique structure of the compound makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-BROMO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of COX enzymes, leading to reduced production of prostaglandins, which are involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine: This compound has similar structural features and is used in psychotherapy research.
Uniqueness
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-BROMO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its combination of a brominated chromeno-pyrrole core with an ethoxy-hydroxyphenyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C27H20BrNO7 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20BrNO7/c1-2-33-21-10-15(4-6-18(21)30)24-23-25(31)17-11-16(28)5-8-19(17)36-26(23)27(32)29(24)12-14-3-7-20-22(9-14)35-13-34-20/h3-11,24,30H,2,12-13H2,1H3 |
InChI Key |
SFKMGQSLNPKVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)Br)O |
Origin of Product |
United States |
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